molecular formula C12H15N3O4 B2438859 N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide CAS No. 5367-48-6

N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide

Cat. No.: B2438859
CAS No.: 5367-48-6
M. Wt: 265.269
InChI Key: VUEVDSOEGUHZPY-UHFFFAOYSA-N
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Description

“N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide” is a compound with the molecular formula C12H15N3O4 . It is related to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C12H15N3O4 . The compound contains a morpholine ring, which is a common feature in many pharmaceuticals and other organic compounds .

Scientific Research Applications

Antifungal Applications

One of the notable applications of compounds related to N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide is in the field of antifungal treatment. A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents, effective against Candida and Aspergillus species. These derivatives have been shown to maintain in vitro antifungal activity and demonstrate efficacy in vivo against systemic Candida albicans infection in murine models (Bardiot et al., 2015).

DNA and Protein Binding Studies

N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives have been synthesized and analyzed for their DNA and protein binding interactions. Studies indicate these compounds intercalate with calf thymus DNA and bind strongly with bovine serum albumin (BSA), which is crucial for understanding their biological interactions (Raj, 2020).

Antimalarial Activity

Another significant application is in antimalarial drug development. A study on a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, derived from similar compounds, revealed increasing antimalarial potency against Plasmodium berghei in mice. This research suggests potential for further exploration in antimalarial therapies (Werbel et al., 1986).

Histamine H3 Receptor Inverse Agonism

Compounds like N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride have been identified as potent inverse agonists at the histamine H3 receptor, with potential therapeutic utility in treating human sleep disorders. This research highlights the compound's high receptor occupancy and wake-promoting effects (Nirogi et al., 2019).

Corrosion Inhibition

N-[morpholin-4-yl(phenyl)methyl]acetamide derivatives have been studied for their role in corrosion inhibition of mild steel in acidic solutions. These compounds have shown significant inhibitory effects, contributing to industrial applications in corrosion prevention (Nasser & Sathiq, 2016, 2017).

Antimicrobial and Hemolytic Activity

2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and assessed for their antimicrobial and hemolytic activities. These compounds demonstrated variable antimicrobial effectiveness against selected microbial species, with a focus on lower cytotoxicity, highlighting their potential in medical applications (Gul et al., 2017).

Properties

IUPAC Name

N-(4-morpholin-4-yl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-9(16)13-10-2-3-11(12(8-10)15(17)18)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVDSOEGUHZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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